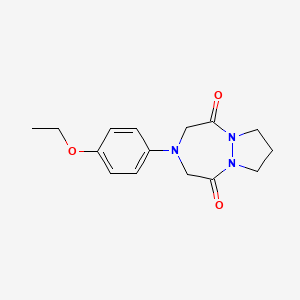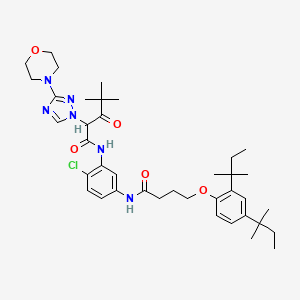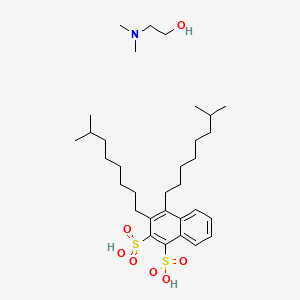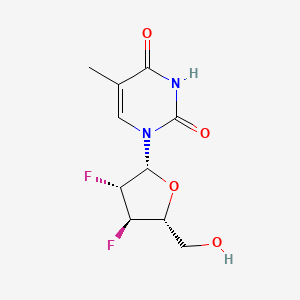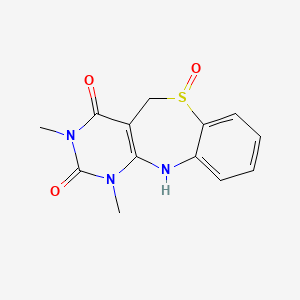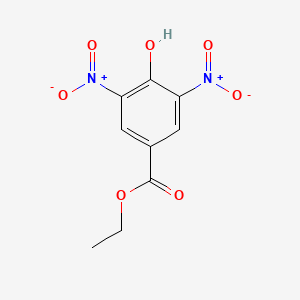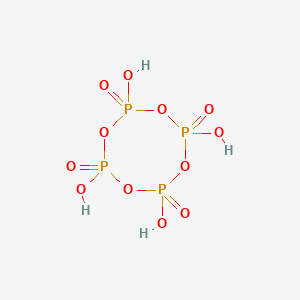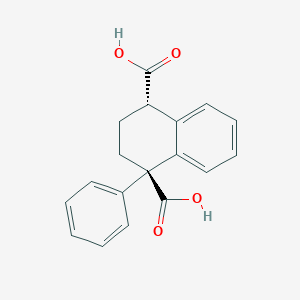
Isatropic acid, trans-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isatropic acid, trans-(-)-: is a stereoisomer of isatropic acid, known for its unique structural and chemical properties. It is also referred to as 1-phenyltetrahydro-1,4-naphthalenedicarboxylic acid . This compound is characterized by its trans-configuration, which significantly influences its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isatropic acid, trans-(-)-, typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-phenylnaphthalene-1,4-dicarboxylic acid under specific conditions:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or acetic acid
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen
The reaction proceeds with the reduction of the aromatic ring, leading to the formation of the tetrahydro derivative.
Industrial Production Methods
On an industrial scale, the production of isatropic acid, trans-(-)-, involves similar hydrogenation processes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient conversion and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Isatropic acid, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction to fully saturated derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, catalytic hydrogenation with Pd/C.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃), nitration with HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of isatropic acid.
Wissenschaftliche Forschungsanwendungen
Isatropic acid, trans-(-)-, finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific structural properties.
Wirkmechanismus
The mechanism by which isatropic acid, trans-(-)-, exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trans-configuration plays a crucial role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Isatropic acid, trans-(-)-, can be compared with other similar compounds such as:
Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different reactivity and applications.
Phthalic acid derivatives: Similar in structure but with variations in the aromatic ring and substituents, affecting their chemical behavior.
Naphthalene dicarboxylic acids: Sharing the naphthalene core but differing in the position and type of functional groups.
The uniqueness of isatropic acid, trans-(-)-, lies in its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
510-26-9 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChI-Schlüssel |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
Isomerische SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


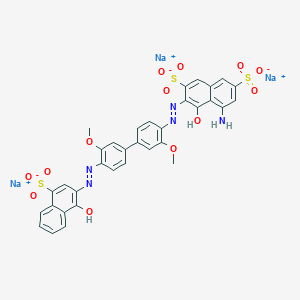
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

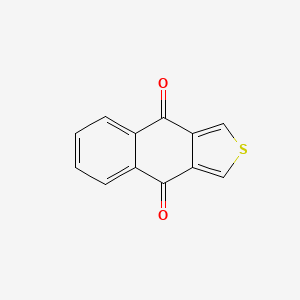
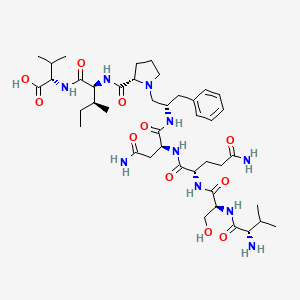
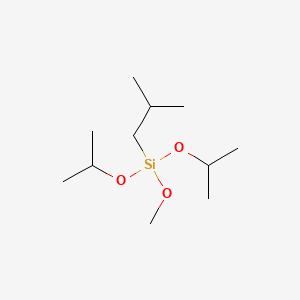
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
